

Technical Guide: Solubility Profiling of 5-Iodoquinolin-8-amine

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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

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Executive Summary

5-Iodoquinolin-8-amine (CAS: 21334-97-8) is a critical intermediate in the synthesis of functionalized quinoline scaffolds, widely utilized in the development of neuroprotective agents, anti-parasitic drugs (clioquinol analogs), and metal-chelating ligands.

Precise solubility data for this compound is often absent from public repositories due to its status as a specialized intermediate rather than a final drug product.^[1] This guide provides a physicochemical framework for predicting its solubility behavior and details standardized experimental protocols to empirically determine its solubility landscape.^[1]

Key Solubility Takeaway: As a lipophilic weak base, **5-Iodoquinolin-8-amine** exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated and polar protic solvents (DCM, Ethanol), and negligible solubility in neutral aqueous media and non-polar alkanes.

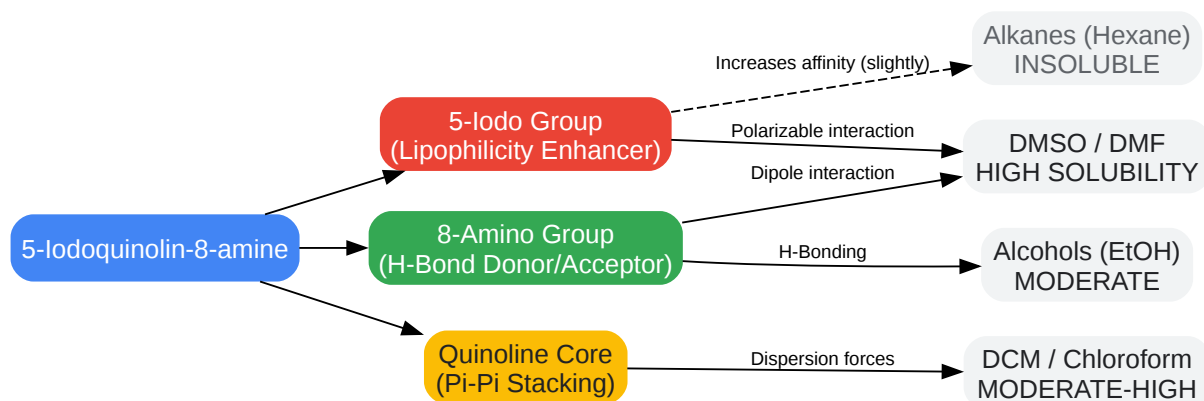
Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solvent compatibility.

Property	Value (Approx.)	Solubility Implication
Molecular Weight	270.07 g/mol	Moderate MW facilitates dissolution in organic media.[1]
LogP (Predicted)	~2.7 – 3.0	Indicates a preference for lipophilic (organic) environments over water.[1] The Iodine atom significantly increases lipophilicity compared to the parent 8-aminoquinoline.
pKa (Ring N)	~3.0 – 3.5	The electron-withdrawing Iodine (C-5) reduces the basicity of the quinoline ring. Solubility in water is pH-dependent (requires pH < 2 for significant protonation).[1]
H-Bond Donors	1 (-NH ₂)	Capable of H-bonding with protic solvents (Alcohols).[1]
H-Bond Acceptors	2 (Ring N, -NH ₂)	Good interaction with polar aprotic solvents.[1]

Structural Influence Diagram

The following diagram illustrates how specific functional groups on the scaffold dictate solvent interaction.



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Caption: Structural dissection of **5-Iodoquinolin-8-amine** showing functional group contributions to solvent compatibility.[1]

Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and data from analogous compounds (8-Aminoquinoline, 5-Iodo-8-hydroxyquinoline), the following solubility profile is estimated.

Expert Caution: The primary amine at position 8 is nucleophilic.[1] Avoid prolonged storage in ketones (Acetone, MEK) to prevent Schiff base formation, despite good solubility.

Solvent Class	Representative Solvents	Predicted Solubility	Notes
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Ideal for stock solutions.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Excellent for extraction/purification. [1]
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (10–50 mg/mL)	Solubility increases significantly with heat; good for recrystallization.
Esters/Ethers	Ethyl Acetate, THF, Diethyl Ether	Moderate-Low	Good for washing, but may not fully dissolve large quantities.
Aqueous (Neutral)	Water, PBS (pH 7. [1]4)	Negligible (<0.1 mg/mL)	Hydrophobic nature dominates.[1]
Aqueous (Acidic)	0.1 M HCl, Acetic Acid	Moderate	Protonation of the pyridine nitrogen forms a soluble salt.
Non-Polar	Hexane, Heptane	Insoluble	Used as anti-solvents to precipitate the compound.

Experimental Protocols for Solubility Determination

To generate authoritative data for your specific batch or application, follow these self-validating protocols.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for accurate solubility data.

Materials:

- **5-Iodoquinolin-8-amine** (Solid, >98% purity)[1]
- Target Solvents (HPLC Grade)
- Temperature-controlled orbital shaker[1]
- Syringe filters (0.45 μm PTFE or Nylon)[1]
- HPLC or UV-Vis Spectrophotometer[1]

Workflow:

- Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.
- Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
 - Check: If all solid dissolves, add more until a precipitate persists.[1]
- Filtration: Allow to settle, then filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).
- Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.
 - Detection: UV at 254 nm or 350 nm (Quinoline absorption bands).[1]

Protocol B: Visual Solubility Screen (Kinetic)

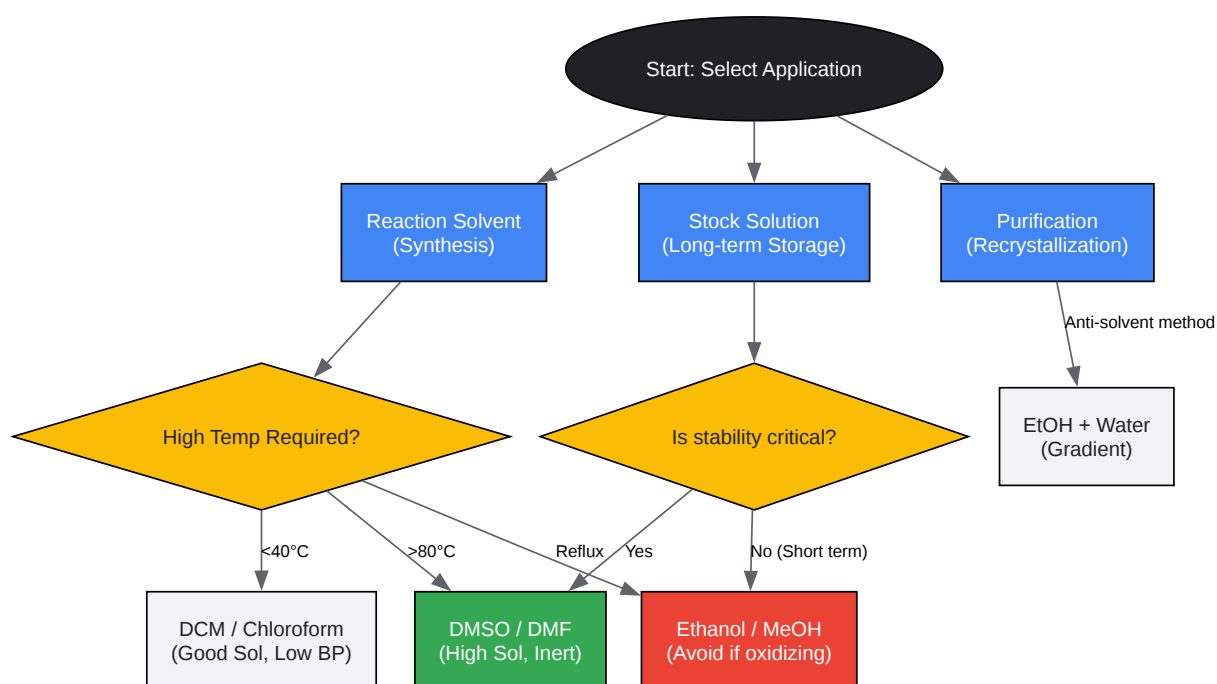
Rapid estimation for formulation or synthesis.

- Weigh 10 mg of compound into a clear vial.
- Add solvent in aliquots (start with 100 μL).
- Vortex for 1 minute after each addition.
- Observe clarity.[1][2][3][4][5]

- If dissolved in 100 μL : Solubility > 100 mg/mL.[1]
- If dissolved in 1 mL: Solubility ~ 10 mg/mL.[1]
- If undissolved in 10 mL: Solubility < 1 mg/mL.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Synthesis, Analysis, or Storage).



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Caption: Decision tree for solvent selection based on experimental requirements.

References

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